N'-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide
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Overview
Description
N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazide group attached to a benzylidene moiety, which is further substituted with hydroxy and methoxy groups. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 3-phenylpropanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific biological activity being investigated, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-hydroxy-4-methoxybenzylidene)benzohydrazide
- N’-(3-hydroxy-4-methoxybenzylidene)-3-methylbenzohydrazide
- N’-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide
Uniqueness
N’-(3-hydroxy-4-methoxybenzylidene)-3-phenylpropanohydrazide is unique due to its specific substitution pattern and the presence of the phenylpropanohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-16-9-7-14(11-15(16)20)12-18-19-17(21)10-8-13-5-3-2-4-6-13/h2-7,9,11-12,20H,8,10H2,1H3,(H,19,21)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTCSCFWZJOXGI-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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